Tcmdc-142545

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

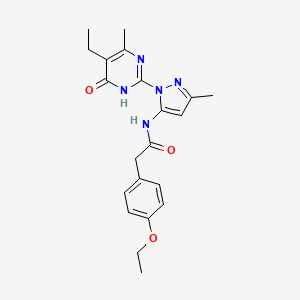

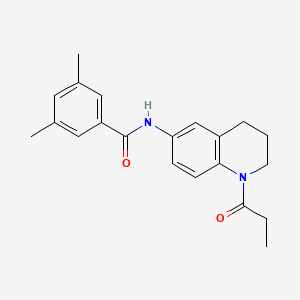

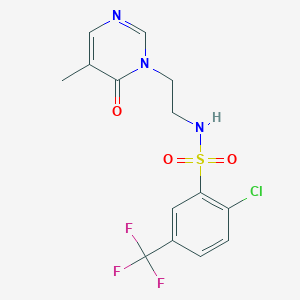

TCMDC-142545 is a chemical compound with the molecular formula C19H17NO3S . It has been identified as a potential antimalarial drug . The molecule contains a total of 43 bonds, including 26 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amide (aromatic), 2 ethers (aromatic), and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of TCMDC-142545 includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of TCMDC-142545 is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of TCMDC-142545 is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Scientific Research Applications

- Its structure is similar to TCMDC-125133, another quinazolinedione compound with proven antimalarial activity and low toxicity .

Antimalarial Activity

Challenges in Resistance and Fitness

Mechanism of Action

Target of Action

TCMDC-142545 primarily targets the Plasmodium falciparum Cyclin-Like Kinase 3 (PfCLK3) . PfCLK3 is a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is one of the four members of the cyclin-dependent like protein kinase family (PfCLK1-4) in Plasmodium .

Mode of Action

TCMDC-142545 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the compound . This interaction inhibits the kinase activity of PfCLK3, disrupting the processing of parasite RNA .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-142545 affects the RNA splicing pathway in Plasmodium falciparum . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA . By inhibiting PfCLK3, TCMDC-142545 disrupts this process, leading to detrimental effects on the parasite.

Pharmacokinetics

falciparum killing assays . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

The inhibition of PfCLK3 by TCMDC-142545 leads to the disruption of RNA splicing in Plasmodium falciparum . This disruption is detrimental to the survival of the parasite, making TCMDC-142545 a potent antimalarial agent .

Action Environment

The action of TCMDC-142545 is influenced by the biological environment of the Plasmodium falciparum parasite. It’s worth noting that the development of new antimalarial compounds like TCMDC-142545 is crucial due to the increasing resistance of the parasite to currently used therapies .

Future Directions

TCMDC-142545 has been identified as a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfCLK3 . This new set of compounds may serve as starting points for future drug discovery programs as well as tool compounds for identifying new modes of action involved in malaria transmission .

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-5-17-14(4)22-21(24-20(17)28)26-18(11-13(3)25-26)23-19(27)12-15-7-9-16(10-8-15)29-6-2/h7-11H,5-6,12H2,1-4H3,(H,23,27)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDJOJYTXSGPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC3=CC=C(C=C3)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tcmdc-142545 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)

![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2826812.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)